2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a butan-2-yl group at the 2-position and a hydrazinyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core using butan-2-yl halides under basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific molecular targets, such as Src family kinases. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways, leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the butan-2-yl and hydrazinyl groups.
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with a pyrazole ring fused to the pyrimidine core.
Thieno[2,3-d]pyrimidine: A compound with a thiophene ring fused to the pyrimidine core.
Uniqueness
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the butan-2-yl and hydrazinyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(2-butan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-3-6(2)8-13-9-7(4-5-12-9)10(14-8)15-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
ACHGZZTXCCARRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(C=CN2)C(=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.